4-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic organic compound belonging to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. [] It is a novel compound, specifically designed for research purposes to investigate the function and pharmacology of NMDA receptors, particularly those containing GluN2C and GluN2D subunits. []
4-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid functions as a non-competitive antagonist of NMDA receptors. [] It selectively inhibits NMDA receptors containing GluN2C and GluN2D subunits with a 50-fold higher potency compared to receptors containing GluN2A or GluN2B subunits. [] The compound's inhibition is voltage-independent and cannot be overcome by increasing the concentration of the co-agonists glutamate or glycine. [] This suggests that it binds to a site distinct from the glutamate and glycine binding sites on the NMDA receptor. []
Studies using single-channel recordings indicate that 4-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid inhibits a pre-gating step of the NMDA receptor without affecting the stability of the open pore conformation. [] This implies that it interferes with the conformational changes required for channel opening without directly blocking the ion channel pore. []
Further research using chimeric NMDA receptors identified two key residues in the lower lobe of the GluN2 agonist binding domain that contribute to the subunit selectivity of the compound. [] These findings suggest that 4-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid binds to a novel allosteric site within the lower, membrane-proximal region of the agonist binding domain, causing subunit-specific inhibition. []
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3